molecular formula C11H13ClN2O3 B581330 tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate CAS No. 1238324-73-6

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate

Cat. No.: B581330
CAS No.: 1238324-73-6
M. Wt: 256.686
InChI Key: DXOXSLQEUOMVTJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H13ClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate typically involves the reaction of 2-chloro-4-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of more efficient catalysts and solvents, as well as advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed: : Major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: : In chemistry, tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: : In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new biochemical assays or as a probe to study specific biological pathways .

Medicine: : In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for drug discovery .

Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate include other carbamate derivatives and pyridine-based compounds. Examples include tert-Butyl (2-chloro-4-methylpyridin-3-yl)carbamate and tert-Butyl (2-chloro-4-aminopyridin-3-yl)carbamate .

Uniqueness: : The uniqueness of this compound lies in its specific structural features, such as the presence of both a chloro and formyl group on the pyridine ring.

Biological Activity

tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O2, with a molecular weight of approximately 229.07 g/mol. The compound features a chloro group and a formyl group attached to a pyridine ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activity or receptor function through covalent bonding with nucleophilic residues in proteins, particularly via the formyl group. This interaction can lead to changes in metabolic pathways and cellular signaling processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, it has been reported to inhibit Akt kinase activity, which is critical in cancer cell proliferation and survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory responses by affecting cytokine production and immune cell activation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other similar compounds to highlight its unique features:

Compound NameSimilarityUnique Features
tert-Butyl (2-chloro-4-methylpyridin-3-yl)carbamate0.92Methyl substitution influencing reactivity
tert-Butyl (2-chloro-4-aminopyridin-3-yl)carbamate0.90Amino group affecting interaction profiles
tert-Butyl (6-chloropyridin-3-yl)carbamate0.76Variation in chlorination pattern

These comparisons show that while many derivatives exhibit some level of biological activity, the specific arrangement of functional groups in this compound contributes to its distinct pharmacological profile.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways .
  • Modulation of Inflammatory Pathways : Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked decrease in pro-inflammatory cytokines following administration, suggesting potential therapeutic applications for inflammatory diseases.

Properties

IUPAC Name

tert-butyl N-(2-chloro-4-formylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-13-9(8)12/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOXSLQEUOMVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728674
Record name tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238324-73-6
Record name 1,1-Dimethylethyl N-(2-chloro-4-formyl-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238324-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (2-chloropyridin-3-yl)carbamate (7-2) (3.01 g, 13.2 mmol) and TMEDA (3.37 g, 29 mmol) in THF (50 mL) at −78° C. was added a 2.5 M solution of n-butyllithium in hexane (11.6 mL) dropwise over 10 minutes and the mixture was stirred for 1 hour. The mixture was warmed up to −10° C. and then cooled to −78° C. DMF (3.06 mL) was added to the mixture and then the mixture was warmed to ambient temperature over 3 hours. Saturated aq. NH4Cl and EtOAc were added to the mixture and the organic layer was washed with H2O and brine, dried over MgSO4, filtered, concentrated in vacuo, and purified by silica gel chromatography (0-80% EtOAc/hexane) to give tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate (7-3) as a yellow solid.
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3.01 g
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3.37 g
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50 mL
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11.6 mL
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